N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazolo[1,5-a]pyridine ring fused with a benzo[c][1,2,5]thiadiazole ring, and a sulfonamide group attached to the benzo ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Mechanism of Action
Target of Action
The compound N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity . Other activities include HMG-CoA reductase inhibitors , COX-2 selective inhibitors , AMP phosphodiesterase inhibitors , KDR kinase inhibitors , selective peripheral benzodiazepine receptor ligands , and antimicrobial agents .
Mode of Action
Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it is likely that it acts as an antimetabolite in purine biochemical reactions . This means it may interfere with the synthesis of nucleic acids, disrupting the growth and proliferation of cells, particularly rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with purine biochemical reactions suggests it may affect multiple biochemical pathways. For instance, as an HMG-CoA reductase inhibitor, it could impact cholesterol biosynthesis . As a COX-2 selective inhibitor, it might influence the synthesis of prostaglandins, which are involved in inflammation and pain responses . As an AMP phosphodiesterase inhibitor, it could affect cyclic AMP levels, influencing a variety of cellular processes .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential roles as an antimetabolite and inhibitor of various enzymes, it could lead to the disruption of cell growth and proliferation, potentially leading to cell death . This could be particularly effective in the case of cancer cells, which often exhibit rapid and uncontrolled growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the initial formation of the pyrazolo[1,5-a]pyridine core through cyclization reactionsThe final step involves the sulfonation of the benzo ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or thiols.
Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: Its unique photophysical properties make it useful in the development of optoelectronic devices and sensors.
Organic Synthesis:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazole ring structure and have been studied for their antitumor and enzymatic inhibitory activities.
Pyrazolo[5,1-c]triazines: These compounds also contain a pyrazole ring and have shown potential in various pharmaceutical applications.
Thieno[2,3-b]pyridines: These compounds have a similar fused ring structure and are known for their biological activities.
Uniqueness
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is unique due to its combination of a pyrazolo[1,5-a]pyridine ring with a benzo[c][1,2,5]thiadiazole ring and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCDMEPOTQCIBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=CC=NN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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